
Tannagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tannagine is an organic compound with the chemical formula C21H27NO5. It is a pale yellow crystalline solid with a peculiar odor. This compound is primarily used as an oxidant in organic synthesis, particularly for the selective oxidation of alkyl phenols and alkyl alcohols .
Preparation Methods
Tannagine can be synthesized through the oxidation of a ketoamine compound, such as 2-aminophenyl ketone. Common oxidizing agents used in this process include hydrogen peroxide and benzoyl peroxide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Tannagine undergoes various types of chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions due to its functional groups.
Reduction: Although less common, this compound can be reduced under specific conditions.
Common reagents used in these reactions include hydrogen peroxide, benzoyl peroxide, and other oxidizing agents. The major products formed from these reactions depend on the specific substrates and conditions used.
Scientific Research Applications
Tannagine has a wide range of applications in scientific research, including:
Chemistry: Used as an oxidant in organic synthesis for the selective oxidation of various compounds.
Biology: Investigated for its potential use in biological systems due to its oxidizing properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs that require selective oxidation.
Mechanism of Action
The mechanism by which Tannagine exerts its effects involves its strong oxidizing properties. It can oxidize various substrates by transferring oxygen atoms, leading to the formation of oxidized products. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparison with Similar Compounds
Tannagine can be compared with other oxidizing agents such as:
Hydrogen Peroxide: A common oxidizing agent used in various chemical reactions.
Benzoyl Peroxide: Another oxidizing agent used in organic synthesis.
Potassium Permanganate: A strong oxidizing agent used in both laboratory and industrial applications.
This compound is unique in its selective oxidation capabilities, particularly for alkyl phenols and alkyl alcohols, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C21H27NO5 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(1R,9S,10R)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3/t14-,18+,21-/m0/s1 |
InChI Key |
YRYHFXJRUQQCBR-HLLQZAQXSA-N |
Isomeric SMILES |
CN1CC[C@@]23CC(=O)C(=C([C@H]2[C@@H]1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


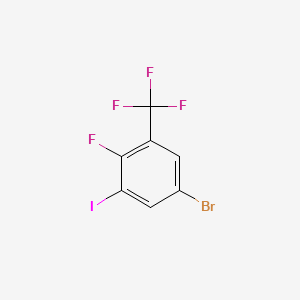
![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
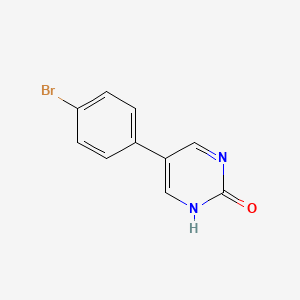
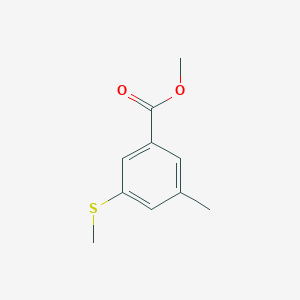
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
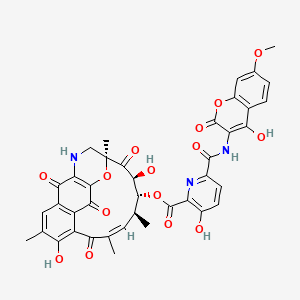

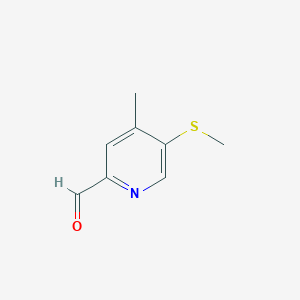
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)
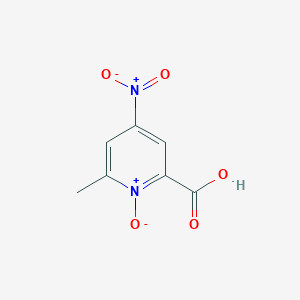

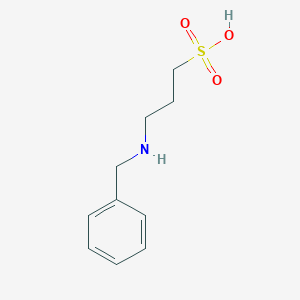
![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)

